Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2225144-67-0
VCID: VC7246254
InChI: InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-9-14(15)8-6-4-5-7-11(14)16/h11H,4-10,15H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(C1CCCCC2)N
Molecular Formula: C14H26N2O2
Molecular Weight: 254.374

Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate

CAS No.: 2225144-67-0

Cat. No.: VC7246254

Molecular Formula: C14H26N2O2

Molecular Weight: 254.374

* For research use only. Not for human or veterinary use.

Tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate - 2225144-67-0

Specification

CAS No. 2225144-67-0
Molecular Formula C14H26N2O2
Molecular Weight 254.374
IUPAC Name tert-butyl 3a-amino-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-1-carboxylate
Standard InChI InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-9-14(15)8-6-4-5-7-11(14)16/h11H,4-10,15H2,1-3H3
Standard InChI Key NPISOLQCJUHVDB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(C1CCCCC2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a decahydrocyclohepta[b]pyrrole core, a bicyclic system comprising a seven-membered cycloheptane ring fused to a five-membered pyrrolidine ring. The tert-butyl carbamate group (-OC(O)C(CH₃)₃) is attached to the pyrrolidine nitrogen, while the 3a-position hosts a primary amine (-NH₂). This arrangement creates a stereochemically dense framework with multiple chiral centers, influencing its reactivity and interactions .

Physicochemical Data

Reported properties include:

PropertyValueSource
CAS Number2225144-67-0
Molecular FormulaC₁₄H₂₆N₂O₂ (supplier data)
Molecular Weight254.37 g/mol (calculated)
AppearanceColorless to pale yellow oil
SolubilitySoluble in organic solvents

Discrepancies in molecular formula persist, as analogous compounds (e.g., C₁₂H₂₂N₂O₂) suggest potential errors in supplier data . The tert-butyl group enhances lipophilicity, while the amine and ester functionalities enable diverse chemical modifications .

Synthesis and Preparation

Strategic Approaches

The synthesis of tert-butyl 3a-amino-decahydrocyclohepta[b]pyrrole-1-carboxylate typically involves cycloaddition reactions to construct the bicyclic core, followed by protective group manipulations. A documented method employs azomethine ylide [2+2]/[2+3] cycloadditions, which form polysubstituted pyrrolidines efficiently .

Cycloaddition Methodology

In a representative procedure (Fig. 1):

  • Azomethine Ylide Generation: A silyl enol ether reacts with an imine precursor under iron(III) chloride catalysis.

  • Cycloaddition: The ylide undergoes [2+2] cycloaddition with a dipolarophile (e.g., methyl vinyl ketone), forming the bicyclic framework.

  • Functionalization: The amine group is introduced via reductive amination or nucleophilic substitution, followed by tert-butyl carbamate (Boc) protection .

Reaction Conditions:

  • Catalyst: FeCl₃ (5 mol%)

  • Solvent: Dichloromethane, 0°C to room temperature

  • Yield: 74–82% (optimized)

Key Challenges

  • Stereocontrol: The fused ring system necessitates precise stereochemical management, often achieved through chiral auxiliaries or asymmetric catalysis.

  • Functional Group Compatibility: The Boc group’s acid sensitivity requires neutral or mildly basic conditions during subsequent steps .

Chemical Reactivity and Functionalization

Deprotection and Derivatization

The tert-butyl carbamate is cleavable under acidic conditions (e.g., trifluoroacetic acid), yielding the free amine. This enables further functionalization:

  • Acylation: The amine reacts with acyl chlorides or anhydrides to form amides.

  • Alkylation: Treatment with alkyl halides produces secondary or tertiary amines.

  • Oxidation: The pyrrolidine nitrogen can be oxidized to a nitrone or nitro group using peracids .

Cycloaddition and Ring-Opening

The strained bicyclic system participates in ring-opening reactions:

  • Acid-Catalyzed Hydrolysis: Generates linear amino alcohols.

  • Cross-Coupling: Suzuki-Miyaura reactions at the pyrrolidine β-position enable carbon-carbon bond formation .

Applications in Scientific Research

Medicinal Chemistry

The compound’s rigid scaffold is prized in drug discovery:

  • Kinase Inhibitors: Analogous pyrrolidine derivatives inhibit tyrosine kinases involved in cancer progression .

  • Neuroactive Agents: Structural similarity to proline analogs suggests potential in modulating neurotransmitter systems .

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